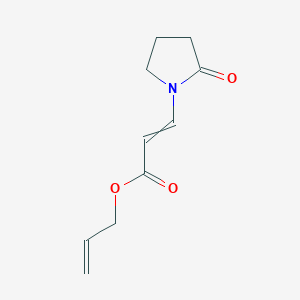![molecular formula C24H18ClN3Sn B12544559 4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile CAS No. 672953-41-2](/img/structure/B12544559.png)
4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile is a complex organotin compound characterized by the presence of a chlorostannane core linked to three benzonitrile groups via methylene bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile typically involves the reaction of chlorostannane derivatives with benzonitrile compounds. One common method involves the use of a chlorostannane precursor, such as chlorotrimethylstannane, which reacts with benzonitrile in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or copper complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The chlorostannane core can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of stannic compounds.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted stannane compounds.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organotin compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a catalyst in biochemical reactions.
Industry: Utilized in the production of high-performance polymers and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile involves its ability to interact with various molecular targets through its chlorostannane core and benzonitrile groups. The compound can form coordination complexes with metal ions, which can influence its reactivity and stability. Additionally, the nitrile groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: A compound with a triazine core and three aniline groups, used in similar applications in materials science and chemistry.
4,4’,4’'-Methanetriyltribenzonitrile: Another compound with a similar benzonitrile structure, used in polymer synthesis and as a catalyst.
Uniqueness
4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile is unique due to its chlorostannane core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the presence of tin and its coordination chemistry are advantageous.
Eigenschaften
CAS-Nummer |
672953-41-2 |
|---|---|
Molekularformel |
C24H18ClN3Sn |
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
4-[[chloro-bis[(4-cyanophenyl)methyl]stannyl]methyl]benzonitrile |
InChI |
InChI=1S/3C8H6N.ClH.Sn/c3*1-7-2-4-8(6-9)5-3-7;;/h3*2-5H,1H2;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
WZMRSYGPVOPDMZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C[Sn](CC2=CC=C(C=C2)C#N)(CC3=CC=C(C=C3)C#N)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
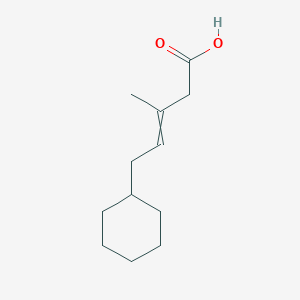
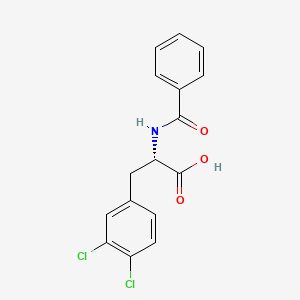
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)
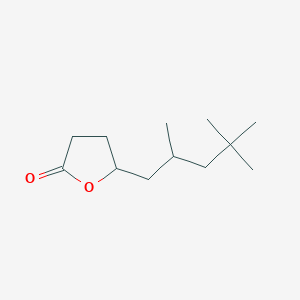
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)
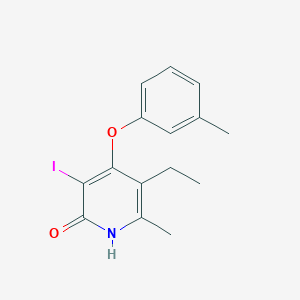
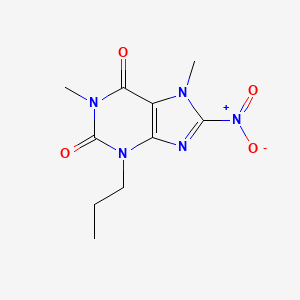
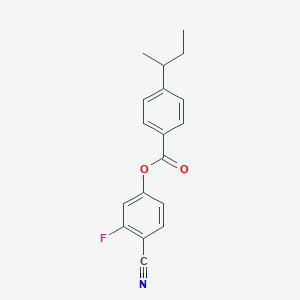
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
